"4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" basic properties
"4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" basic properties
An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications
Abstract
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride stands as a pivotal, highly reactive intermediate in synthetic organic and medicinal chemistry. Possessing a bifunctional molecular architecture—a stable, biologically relevant thiazole core and a reactive acyl chloride moiety—it serves as a versatile building block for the construction of a diverse array of more complex molecular entities. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, chemical reactivity, and significant applications, particularly in the development of pharmaceutical agents. We will explore the mechanistic underpinnings of its synthesis and its utility in nucleophilic acyl substitution reactions, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.
Chemical Identity and Physicochemical Properties
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic organic compound characterized by a central 1,3-thiazole ring substituted at positions 2, 4, and 5.[1] The phenyl group at position 2 and the methyl group at position 4 contribute to the steric and electronic properties of the molecule, while the carbonyl chloride at position 5 is the primary site of its synthetic utility.
Below is a diagram illustrating the chemical structure.
Caption: Chemical Structure of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride.
Quantitative physicochemical data for this specific compound are not widely published. However, key identifiers and properties of it and its immediate precursor are summarized in the table below for reference.
| Property | Value | Source |
| IUPAC Name | 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | - |
| CAS Number | 54001-18-2 | [1] |
| Molecular Formula | C₁₁H₈ClNOS | [2] |
| Molecular Weight | 237.71 g/mol | [2] |
| Precursor Name | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | [3] |
| Precursor CAS | 33763-20-1 | [3][4] |
| Precursor Formula | C₁₁H₉NO₂S | [4] |
| Precursor MW | 219.26 g/mol | [4] |
Synthesis and Mechanistic Insights
The synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is most efficiently achieved via a two-stage process starting from its corresponding ethyl ester. The pathway involves the hydrolysis of the ester to the carboxylic acid, followed by chlorination to yield the final acyl chloride.
Caption: Overall synthesis pathway for 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride.
Stage 1: Saponification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
The precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is prepared by the hydrolysis of its ethyl ester.[3] This reaction is a standard saponification where the ester is treated with a strong base, such as sodium hydroxide, in a mixed solvent system like methanol and water.
Experimental Protocol:
-
Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in methanol.
-
Slowly add an aqueous solution of sodium hydroxide (2N) to the methanol solution at room temperature.
-
Stir the reaction mixture for approximately 4 hours.
-
Monitor the reaction completion via Thin Layer Chromatography (TLC).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous mixture to a pH of 5-6 with a dilute hydrochloric acid solution (1N).
-
The carboxylic acid precipitates as a white solid.
-
Collect the solid by filtration, wash with water, and dry to yield the pure product.[3]
Stage 2: Conversion of Carboxylic Acid to Acyl Chloride
The transformation of the carboxylic acid to the highly reactive acyl chloride is a critical step. This is achieved by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[5][6][7] Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.[7][8] The use of thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[5][7]
Reaction Mechanism with Thionyl Chloride: The mechanism involves a nucleophilic attack by the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the elimination of the leaving group, yields the final acyl chloride.
Caption: Mechanism of carboxylic acid conversion to acyl chloride using thionyl chloride.
Experimental Protocol:
-
To a flask containing 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, add an excess of thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for approximately 2 hours.[9]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[9]
-
The resulting crude 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is often used directly in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.[9]
Reactivity and Synthetic Utility
The synthetic value of 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is derived from the high electrophilicity of its carbonyl carbon. The presence of the electron-withdrawing chlorine atom makes it highly susceptible to nucleophilic attack, rendering it an excellent acylating agent.[8][10] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles to produce other carboxylic acid derivatives.[7][10]
Key Reactions:
-
Esterification: Reacts with alcohols to form esters.
-
Amidation: Reacts with ammonia, primary, or secondary amines to form amides.
-
Anhydride Formation: Reacts with carboxylate salts to form anhydrides.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
This reactivity makes it a crucial intermediate for introducing the 4-methyl-2-phenylthiazole moiety into larger molecules, a common strategy in the synthesis of biologically active compounds.[11]
Caption: Synthetic utility in nucleophilic acyl substitution reactions.
Spectroscopic Profile
-
¹H NMR: Expected signals would include a singlet for the methyl protons (around δ 2.5-2.8 ppm) and multiplets for the aromatic protons of the phenyl group (around δ 7.4-8.0 ppm).
-
¹³C NMR: Key signals would include the carbonyl carbon (highly deshielded, >160 ppm), carbons of the thiazole ring, and carbons of the phenyl ring.
-
IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride functional group is expected in the range of 1770-1815 cm⁻¹. This is at a higher frequency than the corresponding carboxylic acid (approx. 1700-1725 cm⁻¹) due to the inductive effect of the chlorine atom.
Applications in Medicinal Chemistry
The 2-phenyl-4-methylthiazole core is a recognized pharmacophore present in various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11]
The direct precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is a known intermediate in the synthesis of Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[12] The conversion of this acid to its acyl chloride derivative provides a reactive handle to build more complex analogues or to couple the thiazole moiety to other pharmacophores, making it a compound of significant interest to drug discovery programs.
Safety and Handling
As an acyl chloride, 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is expected to be highly reactive and moisture-sensitive.
-
Handling: Should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition by moisture.
-
Hazards: It will react exothermically with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. It is a lachrymator and is corrosive to skin and respiratory tissues.
Conclusion
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a valuable and highly reactive synthetic intermediate. Its straightforward preparation from the corresponding carboxylic acid, combined with the high reactivity of the acyl chloride functional group, makes it an essential tool for chemists. Its structural relationship to known pharmaceuticals underscores its importance in medicinal chemistry, providing a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in research and development.
References
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Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
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Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
Zhang, L., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(5), 1058-1064. Retrieved from [Link]
-
Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 20(9), 15998-16037. Retrieved from [Link]
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